1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide is a synthetic compound with potential applications in pharmacology. Its molecular formula is , and it has a molecular weight of approximately 433.475 g/mol. The compound is characterized by its unique structure, which includes a piperidine ring and various aromatic substituents, making it a subject of interest in medicinal chemistry for its possible biological activities .
This compound falls under the category of piperidine derivatives and is classified as an amide due to the presence of the carboxamide functional group. It is also noted for its trifluoromethyl group, which may enhance its pharmacological properties, particularly in terms of lipophilicity and metabolic stability .
The synthesis of 1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide typically involves several key steps:
Technical details such as reaction conditions (temperature, solvent, duration) and purification methods (chromatography, crystallization) are crucial for optimizing yield and purity .
The molecular structure of 1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide can be represented using various notations:
InChI=1S/C23H26F3N3O2/c1-15-10-16(2)12-20(11-15)27-21(30)14-29-8-6-17(7-9-29)22(31)28-19-5-3-4-18(13-19)23(24,25)26/h3-5,10-13,17H,6-9,14H2,1-2H3,(H,27,30)(H,28,31)
CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C
The compound features a complex arrangement of carbon atoms with multiple functional groups that contribute to its chemical properties. The trifluoromethyl group is particularly notable for its influence on the compound's reactivity and solubility .
The compound is expected to participate in various chemical reactions typical for amides and piperidines:
Technical details regarding reaction conditions (e.g., catalysts, solvents) are essential for successful transformations .
Potential pathways include:
Data regarding specific targets and pathways would require further experimental validation through pharmacological studies .
The physical properties of 1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide include:
Key chemical properties include:
Relevant data on stability and reactivity would be determined through controlled experiments .
This compound has potential applications in various scientific fields:
Further research could elucidate its full range of applications based on biological activity and interaction with cellular targets .
CAS No.: 125-66-6
CAS No.: 142-18-7
CAS No.: 76663-30-4
CAS No.: 105-62-4
CAS No.:
CAS No.: